![molecular formula C7H5N3O2 B13559554 Imidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13559554.png)
Imidazo[1,2-a]pyrimidine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry This compound is characterized by a fused bicyclic structure, which includes an imidazo ring fused to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine-7-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization to form the imidazo ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to optimize reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions: Imidazo[1,2-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
科学的研究の応用
Imidazo[1,2-a]pyrimidine-7-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of imidazo[1,2-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or modulate receptors, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its intended use .
類似化合物との比較
Imidazo[1,2-a]pyrimidine-7-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity and use in medicinal chemistry.
Imidazo[1,2-a]pyrazine: Utilized in drug development and organic synthesis.
Imidazo[1,2-a]pyridines: Valued for their versatility in organic synthesis and pharmaceutical chemistry.
特性
分子式 |
C7H5N3O2 |
|---|---|
分子量 |
163.13 g/mol |
IUPAC名 |
imidazo[1,2-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c11-6(12)5-1-3-10-4-2-8-7(10)9-5/h1-4H,(H,11,12) |
InChIキー |
HBHVSEYJASRESX-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=CN=C2N=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


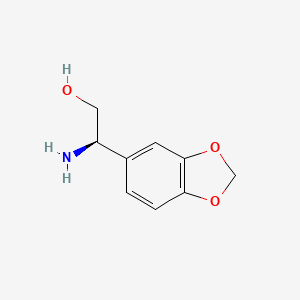
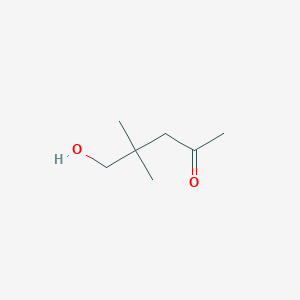
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13559491.png)
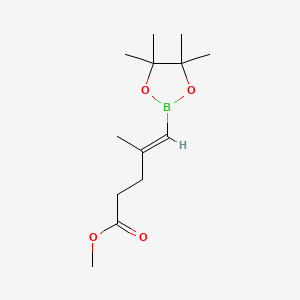
![tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13559505.png)
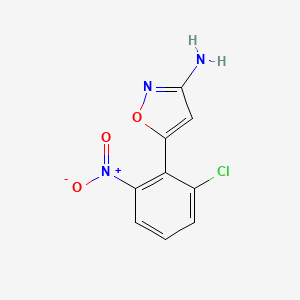
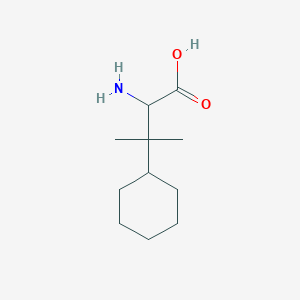
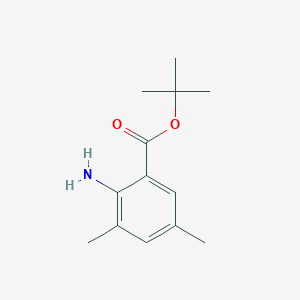

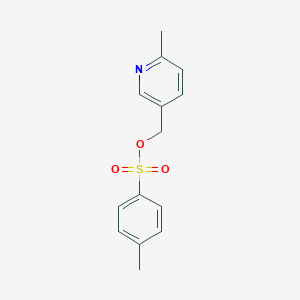
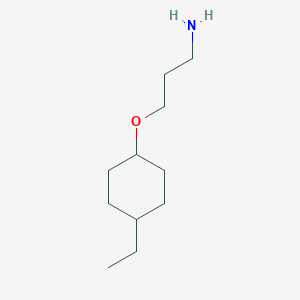
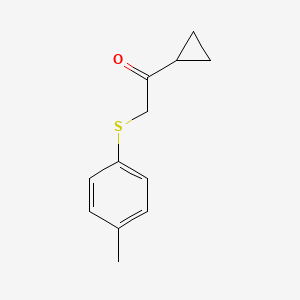
![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13559558.png)

